molecular formula C22H26N4O3 B243092 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

カタログ番号 B243092
分子量: 394.5 g/mol
InChIキー: CGLIMHLCHLPAIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the processing of amyloid precursor protein, which is involved in the pathogenesis of Alzheimer's disease.

作用機序

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a gamma-secretase inhibitor that inhibits the processing of amyloid precursor protein and other substrates. Gamma-secretase is a membrane-bound protease that cleaves the transmembrane domain of its substrates, releasing intracellular signaling domains. By inhibiting gamma-secretase, 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide prevents the processing of amyloid precursor protein and other substrates, leading to a decrease in the production of amyloid beta peptides and other signaling domains.
Biochemical and Physiological Effects:
4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to decrease the production of amyloid beta peptides in vitro and in vivo, and has been shown to decrease the formation of amyloid plaques in animal models of Alzheimer's disease. 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to inhibit the Notch signaling pathway in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis.

実験室実験の利点と制限

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a widely used gamma-secretase inhibitor that has been optimized for high yield and purity. However, 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects. Researchers should carefully consider the appropriate concentration and duration of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide treatment for their experiments, and should use appropriate controls to ensure the specificity of their results.

将来の方向性

For research on 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide include the development of more potent and selective gamma-secretase inhibitors, the identification of new substrates for gamma-secretase, and the investigation of the potential therapeutic applications of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in other diseases. Additionally, researchers should continue to investigate the biochemical and physiological effects of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and other gamma-secretase inhibitors, and should explore the potential for combination therapy with other drugs.

合成法

The synthesis of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl 4-bromobenzoate in the presence of potassium carbonate to yield 4-[4-(dimethylamino)phenyl]-4-ethoxybenzaldehyde. This intermediate is then reacted with 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The synthesis of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been optimized for high yield and purity, and several variations of the synthesis method have been reported in the literature.

科学的研究の応用

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been widely studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to inhibit the processing of amyloid precursor protein, which is involved in the formation of amyloid plaques in the brain. 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of cancer.

特性

分子式

C22H26N4O3

分子量

394.5 g/mol

IUPAC名

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-5-29-18-12-8-16(9-13-18)24-21(27)19-14(2)23-22(28)25-20(19)15-6-10-17(11-7-15)26(3)4/h6-13,20H,5H2,1-4H3,(H,24,27)(H2,23,25,28)

InChIキー

CGLIMHLCHLPAIF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。